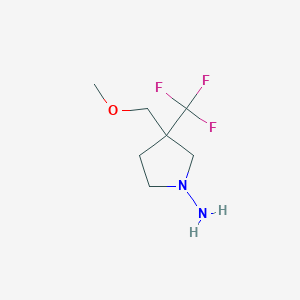

3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine

Description

3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.

Properties

Molecular Formula |

C7H13F3N2O |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine |

InChI |

InChI=1S/C7H13F3N2O/c1-13-5-6(7(8,9)10)2-3-12(11)4-6/h2-5,11H2,1H3 |

InChI Key |

UEJNJBJAUMSVHH-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCN(C1)N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methoxymethyl Group: This step often involves the use of methoxymethyl chloride in the presence of a base.

Introduction of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups or reduce the pyrrolidine ring.

Substitution: The methoxymethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The methoxymethyl and trifluoromethyl groups could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

3-(Methoxymethyl)pyrrolidine: Lacks the trifluoromethyl group, which may result in different reactivity and biological activity.

3-(Trifluoromethyl)pyrrolidine: Lacks the methoxymethyl group, which could affect its solubility and chemical properties.

N-Methylpyrrolidine: A simpler analog without the methoxymethyl and trifluoromethyl groups.

Uniqueness

3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine is unique due to the presence of both methoxymethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity, biological activity, and physical properties.

Biological Activity

3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

- Chemical Formula : C7H10F3N

- Molecular Weight : 179.16 g/mol

- CAS Number : [Insert CAS number if available]

The compound features a pyrrolidine ring substituted with a methoxymethyl group and a trifluoromethyl group, which are known to influence its biological properties.

Research indicates that compounds with similar structures can interact with various biological targets, including receptors and enzymes. The trifluoromethyl group is particularly notable for enhancing metabolic stability and lipophilicity, which may improve the compound's bioavailability.

Potential Targets:

- Trace Amine Associated Receptors (TAARs) : These receptors are implicated in neuroprotection and neurotransmission. Compounds that modulate TAARs can have significant effects on neuronal health and behavior .

- Protein Kinase Signaling : The activation of signaling pathways such as AKT has been shown to play a role in neuroprotection against excitotoxic damage, suggesting potential therapeutic applications for neurodegenerative diseases .

Neuroprotective Effects

In vitro studies have demonstrated that related compounds can prevent neuronal death induced by excitotoxic agents like kainic acid (KA). For instance, this compound may exhibit similar protective effects through the modulation of TAARs and subsequent activation of the AKT signaling pathway .

Antiproliferative Activity

Compounds with structural similarities have shown antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, studies on benzoylpiperidine derivatives indicate promising results with IC50 values ranging from 19.9 to 75.3 µM against cancer cells .

Case Studies

-

Neuroprotection Against Kainic Acid-Induced Damage

- Study Design : Rat organotypic hippocampal slices were treated with kainic acid in the presence of varying concentrations of this compound.

- Results : Significant reduction in neuronal death was observed at concentrations of 1 and 10 µM, correlating with preserved levels of p-AKT and p-PKA.

- : The compound's neuroprotective effects are likely mediated through AKT signaling pathways .

-

Anticancer Activity

- Study Design : Evaluation of antiproliferative effects on human breast (MDA-MB-231) and ovarian (COV318) cancer cells.

- Results : Compounds similar to this compound exhibited IC50 values indicating effective inhibition of cell viability.

- : Suggests potential use in cancer therapy, warranting further investigation into structure-activity relationships .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.